

Propisochlor IUPAC name and synonyms

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Compound of Interest

Compound Name: *Propisochlor*

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Propisochlor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Propisochlor**, a selective chloroacetamide herbicide. It includes detailed information on its chemical identity, physicochemical properties, toxicological profile, and mechanism of action. This guide is intended for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Identity

Propisochlor is the common name for the chemical compound with the IUPAC name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide.[1][2] It is a widely used herbicide for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[3][4]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide[1][2]
CAS Number	86763-47-5[1][5][6]
Molecular Formula	C ₁₅ H ₂₂ ClNO ₂ [1][5][6]
Molecular Weight	283.79 g/mol [1][5][6]

Synonyms and Trade Names:

Propisochlor is known by various synonyms and trade names, including:

- 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide[1]
- 2-Chloro-2'-ethyl-6'-methyl-N-(isopropoxymethyl)acetanilide[5]
- Proponit[1][5]
- **Propisochlor** [ISO][1]
- PROPIZOCHLOR[1]

Physicochemical Properties

Propisochlor is a colorless to light yellow or brown oily liquid, depending on its purity.[3][6] It is soluble in most organic solvents.[3]

Table 2: Physicochemical Data of **Propisochlor**

Property	Value	Source
Physical State	Oily liquid	[6]
Color	Colorless to light yellow/brown	[3][6]
Melting Point	21.6 °C	[4]
Density	1.076 g/cm ³ at 20°C	[3]
Water Solubility	184 mg/L at 20°C	[7]
Vapor Pressure	1.1 × 10 ⁻³ Pa at 20°C	[7]

Toxicological Profile

Propisochlor exhibits moderate acute toxicity. It is harmful if swallowed or absorbed through the skin.

Table 3: Acute Toxicity of **Propisochlor**

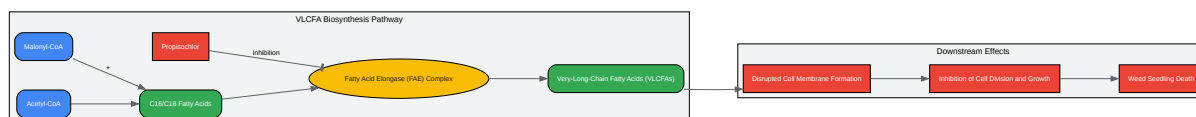
Test	Species	Route	Value
LD ₅₀	Rat	Oral	3430 mg/kg[4]
LD ₅₀	Rat	Dermal	>2000 mg/kg[4]

Mechanism of Action

Propisochlor is a member of the chloroacetamide class of herbicides.[2] Its primary mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[7] This inhibition disrupts the formation of cell membranes, leading to a cessation of cell division and growth, ultimately causing the death of the weed seedlings before or shortly after they emerge from the soil.[7]

The specific target of chloroacetamide herbicides is believed to be one or more of the elongase enzymes involved in the VLCFA synthesis pathway. By inhibiting these enzymes, **propisochlor** disrupts the production of fatty acids with chain lengths greater than 18 carbons, which are

essential components of various cellular structures, including waxes, suberin, and sphingolipids.



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Caption: Inhibition of VLCFA biosynthesis by **Propisochlor**.

Experimental Protocols

Synthesis of Propisochlor

A general method for the synthesis of **propisochlor** involves a multi-step process. A detailed protocol is outlined in various patents, with a common route being the reaction of 2-ethyl-6-methylaniline with formaldehyde and isopropanol to form an intermediate, which is then reacted with chloroacetyl chloride.

A representative, though not exhaustive, synthetic scheme is as follows:

- **Imine Synthesis:** 2-ethyl-6-methylaniline is reacted with formaldehyde in the presence of a depolymerizing agent. The reaction mixture is heated, and water is removed to yield the corresponding imine.
- **Acid Amide Synthesis:** The synthesized imine is then reacted with chloroacetyl chloride. This acylation step is typically carried out at a controlled temperature.
- **Final Product Formation:** The resulting acid amide is reacted with isopropanol under specific temperature and pH conditions to yield **propisochlor**. The final product is then purified, for

example, through evaporation of solvents and washing.

Note: This is a generalized description. For detailed, replicable protocols, consulting specific patents and chemical synthesis literature is recommended.

Analytical Methodology: QuEChERS with UPLC-MS/MS

A common and effective method for the determination of **propisochlor** residues in various matrices such as soil, water, and crops is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

A summary of the protocol is as follows:

- **Sample Extraction:** A homogenized sample (e.g., 10 g of soil or crop material, or 10 mL of water) is placed in a centrifuge tube. Acetonitrile is added as the extraction solvent.
- **Salting-out and Phase Separation:** A mixture of salts, typically magnesium sulfate and sodium chloride, is added to the tube. The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer from the aqueous/solid matrix.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and magnesium sulfate. The tube is vortexed and then centrifuged. The PSA helps in removing interfering matrix components.
- **UPLC-MS/MS Analysis:** The final cleaned-up extract is filtered and injected into the UPLC-MS/MS system for quantification. **Propisochlor** is typically detected using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

For precise details on instrument parameters, mobile phases, and validation data, refer to specific analytical chemistry publications.

Conclusion

This technical guide provides a summary of the key information regarding the herbicide **propisochlor**. The data presented on its chemical identity, physicochemical properties, and

toxicological profile are essential for researchers and scientists in the fields of agriculture, environmental science, and drug development. The elucidation of its mechanism of action as an inhibitor of very-long-chain fatty acid biosynthesis provides a basis for understanding its herbicidal activity and for the development of new weed management strategies. The provided outlines of experimental protocols for synthesis and analysis serve as a starting point for further detailed investigation. It is recommended to consult the primary literature for in-depth, replicable experimental procedures.

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